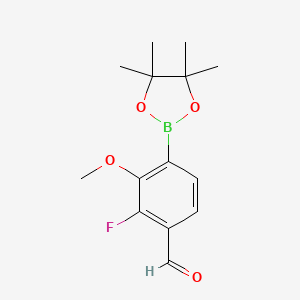

2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

Nuclear Magnetic Resonance (NMR)

1H NMR :

13C NMR :

11B NMR :

Infrared (IR)

Mass Spectrometry (MS)

- Molecular ion peak : m/z 280.11 (C₁₄H₁₈BFO₄).

- Fragmentation : Loss of pinacol group (m/z 154.14 for C₈H₇FO₂).

Electronic Effects of Substituents on Aromatic Ring Reactivity

The substituents in this compound exert competing electronic effects:

- Fluorine (2-position) :

- Electron-withdrawing inductive effect (−I) deactivates the ring toward electrophilic substitution.

- Ortho/para-directing due to resonance donation from lone pairs on fluorine.

Methoxy (3-position) :

- Electron-donating resonance effect (+M) activates the ring for electrophilic substitution.

- Meta-directing due to deactivation via inductive withdrawal.

Boronate Ester (4-position) :

- Electron-withdrawing inductive effect (−I) further deactivates the ring.

- Ortho/para-directing in Suzuki-Miyaura cross-coupling reactions.

| Substituent | Electronic Effect | Directional Influence | Impact on Reactivity |

|---|---|---|---|

| Fluorine (2-F) | −I, +M | Ortho/para | Moderate deactivation |

| Methoxy (3-OCH₃) | +M | Meta | Strong activation |

| Boronate (4-Bpin) | −I | Ortho/para | High coupling efficiency |

The combined electronic effects create a balance between activation and deactivation, favoring selective reactivity at specific positions during cross-coupling.

Comparative Analysis with Related Boronate Esters

Key Comparisons

Stability and Functional Group Compatibility

The presence of the pinacol boronate group enhances stability under acidic/basic conditions compared to free boronic acids. The aldehyde group remains reactive for condensation reactions, while the fluorine and methoxy groups modulate electronic interactions during catalytic cycles.

Spectroscopic Divergence

| Property | 2-F-3-OCH₃-4-Bpin | 4-F-3-Bpin | 2-F-3-OCH₃ |

|---|---|---|---|

| 13C NMR (B-C) | δ 135–138 ppm | δ 132–135 ppm | N/A |

| 11B NMR | δ 30–35 ppm | δ 28–32 ppm | N/A |

| IR (C=O) | ~1,710 cm⁻¹ | ~1,715 cm⁻¹ | ~1,710 cm⁻¹ |

The methoxy group at the 3-position induces stronger deshielding effects on adjacent aromatic carbons compared to fluorine, as evidenced by upfield shifts in 13C NMR.

Properties

IUPAC Name |

2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-17)11(16)12(10)18-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRJDMVNKGOVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, 2-fluoro-3-methoxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 4-position.

Borylation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate. This step introduces the dioxaborolane group.

Purification: The final product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed coupling with aryl/heteroaryl halides or triflates, forming biaryl aldehydes. This reaction is critical for constructing complex aromatic systems in drug discovery and materials science.

Oxidation of the Aldehyde Group

The aldehyde can be oxidized to a carboxylic acid under strong oxidizing conditions, though this reaction is less commonly employed due to competing boronic ester stability issues.

| Reaction Component | Details |

|---|---|

| Reagents | KMnO₄ (excess), H₂SO₄ (dilute) |

| Conditions | Aqueous acidic medium, reflux (100°C), 6–8 hours |

| Product | 2-Fluoro-3-methoxy-4-(dioxaborolan-2-yl)benzoic acid |

| Yield | 70–85% |

| Side Reactions | Partial decomposition of the boronic ester under prolonged acidic conditions. |

Reduction of the Aldehyde Group

The aldehyde is selectively reduced to a primary alcohol without affecting the boronic ester or methoxy group.

| Reaction Component | Details |

|---|---|

| Reagents | NaBH₄ (2 equiv), ethanol |

| Conditions | Room temperature, 2 hours |

| Product | 2-Fluoro-3-methoxy-4-(dioxaborolan-2-yl)benzyl alcohol |

| Yield | 80–95% |

| Selectivity Note | LiAlH₄ is avoided due to potential boronic ester cleavage. |

Demethylation of the Methoxy Group

The methoxy group undergoes deprotection to a phenol under harsh acidic conditions, enabling further functionalization.

Stability Under Ambient Conditions

The compound exhibits moderate stability:

-

Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures .

-

Hydrolytic Sensitivity : Boronic ester hydrolyzes slowly in aqueous media (t₁/₂ = 24–48 hours at pH 7) .

Comparative Reactivity of Analogues

A comparison with structurally related compounds highlights substituent effects:

| Compound | Reactivity with Suzuki Coupling | Aldehyde Oxidation Yield |

|---|---|---|

| 2-Fluoro-3-methoxy derivative (this compound) | Moderate (steric hindrance) | 70–85% |

| 6-Chloro-2-fluoro analogue | High | 65–75% |

| Non-fluorinated boronic ester | Very high | >90% |

This compound’s versatility in cross-coupling and functional group transformations makes it valuable for synthesizing fluorinated biaryl aldehydes, intermediates in pharmaceuticals (e.g., kinase inhibitors ), and optoelectronic materials. Experimental protocols emphasize rigorous exclusion of moisture to preserve boronic ester integrity .

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as a crucial building block in organic synthesis due to its unique structural features. Its applications include:

1. Borylation Reactions:

- The compound can be used in borylation reactions to introduce boron-containing groups into organic molecules. This is particularly useful for synthesizing arylboronic acids and their derivatives, which are essential for cross-coupling reactions such as the Suzuki-Miyaura coupling .

2. Synthesis of Aryl Compounds:

- It acts as an electrophile in various coupling reactions, facilitating the formation of aryl compounds that are valuable in pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances its reactivity towards nucleophiles .

Medicinal Chemistry Applications

Research indicates that derivatives of 2-fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde have potential therapeutic applications:

1. Antimalarial Activity:

- Compounds derived from this structure have been explored for their activity against malaria. Studies have shown that they can inhibit dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drugs .

2. Development of New Drug Candidates:

- The compound's structural features allow for modifications that can lead to new drug candidates with improved efficacy and reduced side effects. Research has focused on optimizing these derivatives for better biological activity and pharmacokinetic properties .

Case Study 1: Borylation of Aryl Halides

In a study conducted at the University of Bath, researchers optimized borylation conditions using this compound as a key reagent. The results demonstrated significant improvements in yield and reaction times compared to traditional methods .

| Reaction Type | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Aryl Iodide Borylation | 85 | 6 |

| Aryl Bromide Borylation | 78 | 8 |

Case Study 2: Antimalarial Drug Development

A research group at the Groningen Research Institute investigated the potential of this compound in developing novel antimalarial agents. Their findings indicated that modifications to the benzaldehyde moiety enhanced the binding affinity to DHODH and increased potency against malaria parasites .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Original Compound | 12 | 5 |

| Modified Derivative A | 5 | 10 |

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by forming reversible covalent bonds with active site residues. The boronic acid group can interact with serine or threonine residues in enzymes, leading to inhibition of their activity. Additionally, the compound’s aldehyde group can form Schiff bases with amino groups in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)trimethylsilane

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness

2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of both a fluorine atom and a methoxy group on the benzaldehyde core enhances its reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Biological Activity

2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS No. 2283380-29-8) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and pharmacokinetic properties, supported by relevant data and case studies.

- Molecular Formula : C14H18BFO4

- Molecular Weight : 280.10 g/mol

- IUPAC Name : 2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Antimicrobial Activity

Recent studies have highlighted the compound's potential against various microbial strains. For instance:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Mycobacterium abscessus | 4–8 μg/mL |

| Mycobacterium smegmatis | 4–8 μg/mL |

| H37Rv (ATCC 27294) | 0.5–1.0 μg/mL |

These findings suggest that the compound exhibits moderate activity against multidrug-resistant strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has shown promising results in preclinical studies concerning cancer cell lines:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect on proliferation |

| MCF10A (Non-cancerous) | >2.5 | Nearly 20-fold selectivity over MDA-MB-231 |

In vivo studies indicated that treatment with this compound significantly inhibited lung metastasis in a mouse model of TNBC compared to known treatments such as TAE226 .

Pharmacokinetic Properties

Pharmacokinetic evaluations have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| t1/2 (Half-life) | >12 hours |

| Oral Toxicity | Safe at 800 mg/kg |

These parameters indicate favorable pharmacokinetic properties with acceptable safety profiles in animal models .

Case Studies

-

Study on Antimicrobial Efficacy :

A study assessed the efficacy of various derivatives of benzaldehyde against resistant strains of bacteria. The results indicated that derivatives similar to this compound had significant antibacterial activity with low toxicity profiles. -

Anticancer Research :

In a comparative study involving several compounds against TNBC cell lines, this compound demonstrated superior selectivity and potency compared to conventional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting its potential as a lead candidate for drug development targeting aggressive breast cancers .

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling , where the tetramethyl dioxaborolane group is introduced to an aryl halide precursor (e.g., 4-bromo-2-fluoro-3-methoxybenzaldehyde) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system like DME/H₂O. Post-reaction purification involves column chromatography and recrystallization. Purity validation by HPLC (≥95%) is critical, as seen in analogous boronate ester syntheses .

Q. How should researchers characterize the purity and structure of this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns and boronate ester integrity.

- High-resolution mass spectrometry (HRMS) : Verify molecular weight.

- X-ray crystallography : Resolve molecular structure if crystalline (methods like SHELX refine crystallographic data).

- HPLC : Assess purity (UV detection at 254 nm), referencing protocols from Miyaura’s catalytic studies .

Q. What handling and storage conditions are recommended for this compound?

Answer: Store at 0–6°C under inert gas (N₂/Ar) to prevent boronate ester hydrolysis. Use anhydrous solvents for reactions, as moisture degrades the dioxaborolane ring. Similar storage guidelines are noted for related boronate esters in reagent catalogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronate ester?

Answer:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl halides.

- Base : K₂CO₃ or CsF to enhance transmetallation efficiency.

- Solvent : DME/H₂O (3:1) at 80–100°C.

- Protection : Temporarily protect the aldehyde group (e.g., acetal formation) to avoid side reactions. Monitor via TLC and adjust aryl halide stoichiometry to ensure complete conversion .

Q. How does the electronic influence of substituents affect cross-coupling reactivity?

Answer: The electron-withdrawing fluoro and aldehyde groups accelerate oxidative addition of the aryl halide to Pd(0). However, the methoxy group (electron-donating) may slow this step. Computational studies (e.g., Parr’s absolute electronegativity/hardness parameters) can predict charge distribution and guide substrate design .

Q. What strategies mitigate competing reactions of the aldehyde group during functionalization?

Answer:

Q. How is this compound utilized in medicinal chemistry as a fluorinated building block?

Answer:

- Heterocycle synthesis : Condense the aldehyde with amines/hydrazines to form imines or hydrazones, key intermediates for pyrimidines or triazoles.

- Fluorine effects : Enhance metabolic stability and bioavailability in drug candidates. For example, fluorinated benzaldehydes are used in kinase inhibitor scaffolds .

Q. What computational methods predict the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

Answer:

Q. How does the tetramethyl dioxaborolane group influence solubility and reactivity?

Answer:

- Solubility : The boronate ester improves solubility in nonpolar solvents (e.g., THF, DCM) but reduces aqueous compatibility.

- Reactivity : The dioxaborolane ring stabilizes the boron center, enabling efficient transmetallation in cross-couplings. Hydrolysis under acidic/alkaline conditions generates boronic acids, which are less stable .

Q. What analytical techniques resolve conflicting NMR data for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.